Dutasteride Impurity J

概要

説明

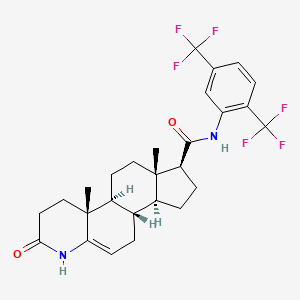

Dutasteride Impurity J is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of 5α-reductase. Dutasteride is primarily used to treat benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone that contributes to prostate enlargement . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.

準備方法

The synthesis of Dutasteride Impurity J involves multiple steps, starting from pregnenolone acid. The process includes various reactions such as oxidation, reduction, and substitution. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and characterize the impurity . Industrial production methods often employ similar techniques but on a larger scale, ensuring the impurity is minimized to acceptable levels.

化学反応の分析

Dutasteride Impurity J undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Impurity Profiles and Characterization

Impurity Identification:

Research indicates that during the development of dutasteride, impurities such as Dutasteride Impurity J can be detected through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. The identification often involves analyzing chromatograms where impurity peaks are compared against known standards .

Spectroscopic Analysis:

The structure of this compound can be characterized using various spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These methods help in elucidating the chemical structure and confirming the presence of impurities in pharmaceutical formulations .

Applications in Pharmaceutical Development

Quality Control:

The presence of impurities like this compound necessitates stringent quality control measures in pharmaceutical manufacturing. Regulatory bodies require that all impurities above a certain threshold be identified and characterized to ensure patient safety .

Formulation Stability:

this compound may influence the stability and bioavailability of dutasteride formulations. Studies have shown that impurities can alter solubility profiles, which is crucial for oral medications where absorption rates directly impact therapeutic efficacy .

Safety Evaluations:

Long-term safety studies involving dutasteride have highlighted the importance of monitoring impurities. For instance, clinical trials have indicated that patients treated with dutasteride may experience different side effects based on the impurity profile present in their medication . Understanding these profiles helps in risk assessment during drug development.

Case Studies and Research Findings

Clinical Trials:

A study comparing the long-term effectiveness and safety of dutasteride versus finasteride found that variations in impurity levels affected patient outcomes. Patients receiving formulations with higher impurity levels reported more adverse effects, emphasizing the need for rigorous impurity profiling in clinical settings .

Regulatory Compliance:

Research conducted on impurity profiles has led to improved regulatory compliance strategies within pharmaceutical companies. By establishing robust methods for detecting and quantifying impurities like this compound, companies can better align with international standards set by agencies such as the FDA and EMA .

作用機序

Dutasteride Impurity J can be compared with other impurities formed during the synthesis of dutasteride, such as desmethyl dutasteride and dihydro dutasteride. These impurities are also byproducts of the synthesis process and are studied to ensure the purity and efficacy of the final pharmaceutical product. This compound is unique in its specific structure and formation pathway .

類似化合物との比較

- Desmethyl dutasteride

- Dihydro dutasteride

These compounds share similarities in their formation and structural characteristics but differ in their specific chemical properties and effects .

生物活性

Dutasteride, a potent 5-alpha reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. However, the presence of impurities, such as Dutasteride Impurity J, raises questions about their biological activity and potential effects on pharmacokinetics and pharmacodynamics. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case findings.

Overview of Dutasteride and Its Impurities

Dutasteride functions by inhibiting both type-1 and type-2 forms of 5-alpha reductase, leading to decreased conversion of testosterone to dihydrotestosterone (DHT). This mechanism is crucial for managing conditions like BPH and hair loss. Impurities such as this compound can arise during the synthesis of the drug and may influence its efficacy and safety profile.

The specific mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, it is essential to consider that impurities can potentially alter the pharmacological response by competing with the active compound or influencing metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies have shown that the bioavailability and distribution of dutasteride can be affected by its formulation. For instance, research indicates that different formulations of dutasteride lead to varying degrees of absorption and peak plasma concentrations . While specific data on the pharmacokinetics of this compound is limited, it can be inferred that impurities may impact the overall pharmacokinetic profile of the drug.

Study on Formulation Impact

A significant study evaluated the impact of different formulations on the pharmacokinetics of dutasteride. The findings revealed that formulations significantly influence bioavailability, with soft gelatin capsules demonstrating higher absorption rates compared to hard gelatin capsules and tablets . Although this study did not specifically address this compound, it highlights how impurities could similarly affect drug absorption.

Controlled Release Systems

Another investigation focused on controlled release systems for dutasteride using biodegradable microspheres. The study demonstrated sustained release over four weeks, suggesting that formulation strategies could mitigate the effects of impurities like this compound by providing more consistent drug delivery .

Data Tables

| Study | Formulation | Bioavailability (%) | Peak Exposure (%) |

|---|---|---|---|

| Study 1 | Soft Gelatin | 100 | 100 |

| Study 2 | Hard Capsule | 73 | 71 |

| Study 3 | Tablet | 76 | 73 |

| Study 4 | MDC8 Capsule | 95 | 90 |

Research Findings

- In Vitro Studies : In vitro assessments indicate that impurities can alter metabolic pathways in liver microsomes. Studies have shown that impurities like this compound might influence enzyme activity related to drug metabolism .

- Long-Term Efficacy : A comparative study between dutasteride and finasteride indicated that while both drugs are effective for hair regrowth, impurities could potentially affect patient responses over time due to variations in drug metabolism .

- Safety Profile : The presence of impurities may also correlate with adverse effects. Research has documented sexual side effects associated with dutasteride use; thus, understanding the role of impurities is critical for ensuring patient safety .

特性

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXPCWANWHJPEV-ULLAOQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099190 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164656-21-7 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。